molecular formula C16H10Cl3NO2 B2906439 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole CAS No. 672951-49-4

3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole

Cat. No.: B2906439
CAS No.: 672951-49-4
M. Wt: 354.61
InChI Key: BDRKBWXKIUCXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole is a halogenated oxazole derivative characterized by a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and a (3,5-dichlorophenoxy)methyl group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and pesticidal properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2/c17-11-3-1-10(2-4-11)16-8-15(22-20-16)9-21-14-6-12(18)5-13(19)7-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRKBWXKIUCXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)COC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorinated phenols or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted oxazoles or phenols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole

This analog replaces the 3,5-dichlorophenoxy group with a 4-methoxyphenoxy moiety. Key differences include:

  • Substituent polarity: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing chlorine atoms in the target compound.
  • Molecular weight: 315.7 g/mol (vs. ~375.6 g/mol for the target compound, estimated based on formula C₁₇H₁₂Cl₃NO₂).
  • Bioactivity implications : Methoxy-substituted analogs may exhibit reduced antimicrobial potency compared to chlorinated derivatives due to lower electrophilicity and membrane penetration efficiency .

Methyl 3-(2,6-dichlorophenyl)-5-[...]-1,2-oxazole-4-carboxylate

This compound (from ) features a 2,6-dichlorophenyl group instead of 4-chlorophenyl. Key distinctions:

  • In contrast, the 4-chlorophenyl group in the target compound offers a more linear spatial arrangement .
  • Functional groups: The additional carboxylate ester may enhance solubility but reduce metabolic stability compared to the target compound’s phenoxy-methyl group.

Antimicrobial Efficacy

  • Compound 1a/1b (): Pyridyl-pyrazoline-oxazole hybrids with 4-bromophenyl or 4-fluorophenyl substituents demonstrated potent antimicrobial activity. For example, compound 1a showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s 3,5-dichlorophenoxy group may confer similar or enhanced activity due to increased halogen bonding and lipophilicity .
  • Methoxy-substituted analog (): No direct activity data are provided, but methoxy groups generally correlate with reduced antimicrobial potency in oxazole derivatives .

Physicochemical Properties

Property Target Compound 4-Methoxy Analog 2,6-Dichloro Analog
Molecular Formula C₁₇H₁₂Cl₃NO₂ C₁₇H₁₄ClNO₃ C₁₈H₁₅Cl₂NO₅
Molecular Weight (g/mol) ~375.6 315.7 ~384.2
Key Substituents 3,5-Cl₂PhOCH₂ 4-MeOPhOCH₂ 2,6-Cl₂Ph
LogP (estimated) ~4.2 ~3.1 ~3.8
Bioactivity Potential High (speculative) Moderate Moderate-high

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole, and how are reaction conditions optimized?

A1. The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves refluxing precursors (e.g., hydrazides or benzaldehyde derivatives) with polar aprotic solvents like DMSO or ethanol under acidic catalysis (glacial acetic acid). For example, a 65% yield was achieved by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization . Optimization focuses on solvent choice, reaction time, and temperature. Ethanol with acetic acid is preferred for milder conditions (4-hour reflux), while DMSO requires extended heating for cyclization .

Q. Q2. Which spectroscopic techniques are critical for characterizing this oxazole derivative?

A2. Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, oxazole methylene at δ 4.3–5.1 ppm) and confirms substitution patterns .
  • HPLC : Validates purity (>95% via preparative HPLC with UV detection) .
  • Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 378 [M+H+] for a dichlorinated analog) .

Advanced Research Questions

Q. Q3. How can contradictory yield data in synthetic protocols be resolved?

A3. Discrepancies in yields (e.g., 65% vs. 98% for similar oxazoles) arise from:

  • Solvent polarity : DMSO enhances cyclization but requires longer reaction times vs. ethanol .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) stabilize intermediates, improving yields.
  • Workup protocols : Crystallization with water-ethanol mixtures (1:1) minimizes losses compared to rapid solvent evaporation .

Q. Q4. What strategies are effective for designing derivatives with enhanced biological activity?

A4. Structural modifications target:

  • Phenoxy groups : Replacing 3,5-dichlorophenoxy with 2,4-dichlorophenoxy improves enzyme inhibition (e.g., enoyl-acyl carrier protein reductase) by altering steric and electronic interactions .
  • Oxazole core : Introducing methyl or trifluoromethyl groups at position 5 increases lipophilicity, enhancing membrane permeability (logP optimization) .
  • Hybrid scaffolds : Coupling oxazole with triazole or pyrazole rings broadens target specificity (e.g., antifungal vs. antibacterial activity) .

Q. Q5. How does crystallographic data inform structural stability and reactivity?

A5. Single-crystal X-ray diffraction reveals:

  • Planarity : The oxazole ring and chlorophenyl group adopt a near-coplanar arrangement (torsion angle <10°), promoting π-π stacking in enzyme active sites .
  • Hydrogen bonding : N–H···O interactions (2.8–3.1 Å) stabilize crystal packing, which correlates with solubility and thermal stability (mp 141–143°C) .

Q. Q6. What methodologies address challenges in bioactivity assays for this compound?

A6. Key approaches include:

  • Dose-response profiling : Use IC50 values (e.g., 5–20 µM for bacterial FabI inhibitors) to compare potency across derivatives .
  • Molecular docking : Simulate binding to targets like CYP450 enzymes using software (AutoDock Vina) to prioritize synthetic targets .
  • Metabolic stability assays : Incubate with liver microsomes to assess oxidation rates (t1/2 >60 min suggests suitability for in vivo studies) .

Data Contradiction Analysis

Q. Q7. How can discrepancies in reported melting points (e.g., 141–143°C vs. 135–138°C) be reconciled?

A7. Variations arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) due to solvent-induced crystallization (water-ethanol vs. acetone) .
  • Purity : Impurities (e.g., unreacted hydrazide) lower observed melting points. HPLC purity >98% is critical for reproducibility .

Experimental Design Guidance

Q. Q8. What controls are essential in SAR studies of this compound?

A8. Include:

  • Positive controls : Known inhibitors (e.g., triclosan for enoyl-reductase assays) .
  • Solvent controls : DMSO (<1% v/v) to exclude vehicle effects in cell-based assays.
  • Isosteric analogs : Replace chlorine with fluorine to isolate electronic vs. steric contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.